N'-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide
Description
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a synthetic organic compound It is characterized by the presence of a benzyloxy group, a dimethylcarbamoyl group, and a methylmethanimidamide moiety
Properties
CAS No. |
652154-45-5 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(phenylmethoxyiminomethyl)urea |
InChI |
InChI=1S/C12H17N3O2/c1-14(2)12(16)15(3)10-13-17-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
DGYSOXYEVIXEJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C=NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Dimethylcarbamoyl Group: This step may involve the reaction of dimethylamine with a suitable carbonyl compound.
Formation of the Methylmethanimidamide Moiety: This can be synthesized by reacting methylamine with a suitable precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl groups within the dimethylcarbamoyl moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions may vary, but typical reagents include halides, acids, or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide may have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide: can be compared with other compounds containing benzyloxy, dimethylcarbamoyl, or methylmethanimidamide groups.
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide: may be unique in its specific combination of these functional groups, which could confer distinct chemical and biological properties.
Biological Activity
N'-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a compound of interest due to its potential biological activities. Understanding the biological activity of such compounds is essential for their application in pharmaceuticals and agrochemicals. This article reviews the biological activities, mechanisms, and relevant research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 270.31 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antitumor, and other pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzyloxy and dimethylcarbamoyl groups have shown efficacy against various pathogens, including Mycobacterium tuberculosis.
- Study Findings : A related compound, N-(4-(benzyloxy)benzyl)-4-aminoquinoline, demonstrated minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid, highlighting the potential of benzyloxy derivatives in combating resistant strains of bacteria .
| Compound | MIC (µM) | Pathogen |
|---|---|---|
| N-(4-(benzyloxy)benzyl)-4-aminoquinoline | 2.7 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
Case Studies
- Synthesis and Evaluation : A study synthesized a series of benzyloxy derivatives and evaluated their biological activities. The results indicated that modifications to the benzyloxy group significantly influenced antimicrobial efficacy and selectivity against mammalian cells .
- Pharmacokinetic Profile : Preliminary assessments of pharmacokinetic properties such as stability, permeability, and metabolic stability were conducted on related compounds. These studies are crucial for understanding the viability of this compound as a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
